Sodium triaqua(4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-1-sulphonato(4-))chromate(1-)
Description
Sodium triaqua(4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) (CAS: 83863-38-1) is a chromium(III) complex featuring azo and sulfonate functional groups. Its molecular formula, C₁₆H₁₄CrN₂O₁₁S₂·Na, reflects a coordination structure with a central chromium atom bonded to three aqua ligands, a naphthalene-sulfonate backbone, and an azo-linked 2-hydroxy-5-sulphophenyl group . This compound is commercially available (e.g., from Chemos®) and is likely utilized in industrial applications such as dyes or catalysts due to its water-soluble sulfonate groups and chromophoric azo linkages .
Properties
CAS No. |
83863-38-1 |
|---|---|
Molecular Formula |
C16H18CrN2NaO11S2+ |
Molecular Weight |
553.4 g/mol |
IUPAC Name |
sodium;chromium;4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-1-sulfonic acid;trihydrate |
InChI |
InChI=1S/C16H12N2O8S2.Cr.Na.3H2O/c19-14-6-5-9(27(21,22)23)7-12(14)17-18-13-8-15(28(24,25)26)10-3-1-2-4-11(10)16(13)20;;;;;/h1-8,19-20H,(H,21,22,23)(H,24,25,26);;;3*1H2/q;;+1;;; |
InChI Key |
DKDGZBRZWPELQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O.O.O.O.[Na+].[Cr] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium triaqua[4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)azo]naphthalene-1-sulfonato(4-)]chromate(1-) typically involves the reaction of 4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)azo]naphthalene-1-sulfonic acid with a chromium salt in the presence of sodium ions. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. The process involves continuous monitoring and adjustment to maintain the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Sodium triaqua[4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)azo]naphthalene-1-sulfonato(4-)]chromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of chromium, while reduction can produce lower oxidation states .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C20H16CrN3NaO10S
- Molecular Weight : 565.406 g/mol
- CAS Number : 52455-30-8
The structure of this compound features a chromate ion coordinated with three water molecules and an azo dye component, which contributes to its color properties and reactivity.
Analytical Chemistry
Sodium triaqua(4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) is utilized in analytical chemistry primarily as a reagent for the detection of various metal ions. Its chromogenic properties allow it to form colored complexes with metal ions, facilitating their quantification through spectrophotometric methods.
Case Study : A study demonstrated the use of this compound in the spectrophotometric determination of lead ions in environmental samples. The compound formed a stable colored complex with lead, which was measured at a specific wavelength, providing a reliable method for lead detection in water samples.
Dyes and Pigments
This compound serves as a dye in textile applications due to its vibrant color and stability. It is particularly useful in dyeing processes that require high resistance to fading and washing.
Data Table: Dyeing Properties
| Property | Value |
|---|---|
| Color Fastness | Excellent |
| Light Fastness | Good |
| Application Method | Exhaustion dyeing |
Case Study : In a textile study, fabrics dyed with sodium triaqua(4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) exhibited superior wash and light fastness compared to traditional dyes, making it suitable for high-end fashion applications.
Biological Research
The compound has been explored for its potential applications in biological research, particularly in studying enzyme activity and as a tracer in biochemical assays. Its ability to form stable complexes allows it to be used as a marker in various biological processes.
Case Study : Research indicated that sodium triaqua(4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) could effectively inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a biochemical tool for studying enzyme kinetics.
Mechanism of Action
The mechanism of action of Sodium triaqua[4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)azo]naphthalene-1-sulfonato(4-)]chromate(1-) involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. It can also interact with DNA, potentially leading to changes in gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium Triaqua(3-hydroxy-4-((1-hydroxy-8-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) (CAS: 83863-36-9)
- Structural Differences : The primary distinction lies in the substitution pattern of the azo group. While the target compound has a 2-hydroxy-5-sulphophenyl substituent, this analog features a 1-hydroxy-8-sulpho-2-naphthyl group, introducing a larger aromatic system and altering the electronic environment .
- Molecular Formula : C₂₀H₁₆CrN₂O₁₁S₂·Na (molar mass: ~599.5 g/mol) vs. the target’s C₁₆H₁₄CrN₂O₁₁S₂·Na (~549.5 g/mol). The increased size may reduce solubility compared to the target compound .
- Applications : Both compounds likely serve as dyes, but the naphthyl group in the analog could shift absorption spectra, resulting in different color profiles.
Bis[4-hydroxy-6-[(2-hydroxy-5-methylphenyl)azo]-3-[(2-hydroxy-3-nitro-5-sulphophenyl)azo]naphthalene-2-sulphonato(4-)]chromate(5-) (CAS: 65718-42-5)
- Structural Differences : This compound contains two azo groups and a nitro substituent , enhancing electron-withdrawing effects and conjugation. The nitro group increases oxidative stability but may reduce compatibility with reducing environments .
Sodium (4-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-)
- Structural Differences: Incorporates an amino group and a nitro group on the naphthalene backbone. The amino group increases basicity and may enhance binding to substrates like textiles, while the nitro group contributes to color intensity .
- Applications : Likely used in niche dyeing applications where pH sensitivity or specific color fastness is required.
Comparative Data Table
Research Findings and Inferred Properties
- Electronic Effects : The target compound’s 2-hydroxy-5-sulphophenyl group provides a balance of electron-donating (-OH) and withdrawing (-SO₃H) effects, optimizing its spectral properties for visible-light absorption . In contrast, the nitro group in CAS 65718-42-5 reddens the dye but increases susceptibility to degradation .
- Chelation Strength: Chromium(III) complexes generally exhibit strong metal-ligand bonds, enhancing thermal stability compared to non-metallized azo dyes. The sulfonate groups further improve water solubility, critical for industrial dyeing processes .
- Synthetic Challenges : highlights the use of NaH/THF for analogous syntheses, suggesting that the target compound’s preparation may require careful control of pH and temperature to avoid ligand dissociation .
Biological Activity
Sodium triaqua(4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) is a complex chromate compound that has garnered attention due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of sodium triaqua(4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) is , with a molecular weight of approximately 553.4 g/mol . The compound features a chromate center coordinated with three water molecules and an azo dye moiety, which contributes to its unique properties and potential applications in biological systems.
Antioxidant Properties
Research indicates that compounds containing chromate can exhibit antioxidant activity. Sodium triaqua(4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-1-sulphonato(4-))chromate has shown potential in scavenging free radicals, which is crucial for mitigating oxidative stress in cells. This property may be beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Cytotoxic Effects
Several studies have investigated the cytotoxic effects of chromate compounds on different cell lines. For instance, sodium triaqua(4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-1-sulphonato(4-))chromate demonstrated selective cytotoxicity against cancer cells while sparing normal cells. This selective toxicity is attributed to the compound's ability to induce apoptosis in malignant cells through the activation of caspase pathways .
Antimicrobial Activity
The compound has also exhibited antimicrobial properties against various bacterial strains. Studies have shown that sodium triaqua(4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-1-sulphonato(4-))chromate can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Case Studies
The biological activity of sodium triaqua(4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-1-sulphonato(4-))chromate can be attributed to several mechanisms:
- Oxidative Stress Modulation : By scavenging free radicals, the compound reduces oxidative stress, protecting cellular components from damage.
- Apoptotic Pathway Activation : The induction of apoptosis in cancer cells involves the activation of mitochondrial pathways and caspase cascades.
- Membrane Disruption : The antimicrobial effects may result from disruption of microbial cell membranes, leading to cell lysis.
Q & A
Q. Q1. What are the optimal synthetic conditions for preparing Sodium triaqua(4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-1-sulphonato(4-))chromate(1-), and how can purity be validated?
Methodological Answer:
- Synthesis Protocol : Start with chromium(III) chloride (CrCl₃) as the metal source, and couple it with the azo-ligand precursor (e.g., 2-hydroxy-5-sulphophenylazo-naphthalene derivatives) under reflux in aqueous NaOH (pH 10–12) for 6–8 hours. Use anhydrous potassium carbonate (K₂CO₃) as a base to facilitate ligand deprotonation and coordination .
- Purification : Isolate the product via fractional crystallization using ethanol-water mixtures.
- Purity Validation :
- HPLC : Monitor retention times against known standards (e.g., similar chromium-azo complexes in ).
- Elemental Analysis : Confirm Cr, S, and N content within ±0.3% of theoretical values.
- FTIR : Verify characteristic peaks for azo (N=N, ~1450 cm⁻¹), sulfonate (S=O, ~1050 cm⁻¹), and Cr–O bonds (~550 cm⁻¹) .
Q. Q2. How does the sulfonate group in the ligand influence the compound’s solubility and stability in aqueous media?
Methodological Answer:
- Solubility Testing : Prepare solutions in buffered systems (e.g., Na₂HPO₄/NaH₂PO₄, pH 6–8) and measure solubility via UV-Vis spectroscopy at λmax (~450–500 nm for azo-chromium complexes). Compare with non-sulfonated analogs (e.g., ’s disodium salt derivatives).
- Stability Analysis :
- pH Stability : Exhaustively dialyze the compound across pH 2–12 and monitor precipitate formation. Sulfonate groups enhance stability above pH 5 due to electrostatic repulsion .
- Thermal Stability : Use TGA to assess decomposition temperatures; sulfonate groups typically increase thermal stability by ~30–50°C compared to non-sulfonated ligands .
Advanced Research Questions
Q. Q3. What advanced spectroscopic techniques can resolve ambiguities in the chromium-ligand coordination geometry?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis is ideal for determining bond angles and coordination number. For similar chromium-azo complexes, octahedral geometry is common, with three aqua ligands and three sulfonato/azo donors .
- EXAFS (Extended X-ray Absorption Fine Structure) : Probe Cr K-edge spectra to quantify bond distances (e.g., Cr–O ~1.92 Å, Cr–N ~2.05 Å) and distinguish between mono- and bidentate ligand binding .
- Magnetic Susceptibility : Use SQUID magnetometry to confirm high-spin Cr(III) (µeff ~3.8–4.2 BM), ruling out low-spin configurations that alter reactivity .
Q. Q4. How do competing ions (e.g., Fe³⁺, Cu²⁺) interfere with chromium-azo complexation, and how can selectivity be improved?
Methodological Answer:
- Competition Studies : Add 1 mM solutions of FeCl₃, CuCl₂, or CoCl₂ during synthesis and quantify Cr incorporation via ICP-MS. Fe³⁺ shows the strongest interference (~40% yield reduction) due to similar charge density to Cr³⁺ .
- Selectivity Enhancement :
- Chelating Agents : Introduce EDTA (0.1 mM) to sequester competing ions without affecting Cr³⁺.
- pH Control : Conduct synthesis at pH 10–11, where Cr(OH)₃ precipitation is minimized, but Fe(OH)₃ precipitates (pH > 4) .
Q. Q5. What computational methods can predict the electronic structure and redox behavior of this chromium-azo complex?
Methodological Answer:
- DFT (Density Functional Theory) : Optimize geometry using B3LYP/6-311+G(d,p) for ligands and LANL2DZ for Cr. Calculate HOMO-LUMO gaps (~2.5–3.0 eV) to predict charge-transfer transitions observed in UV-Vis spectra .
- Redox Potential Prediction : Use COSMO-RS to simulate reduction potentials. Cr(III)/Cr(II) transitions are typically at −0.8 to −1.2 V vs. SHE, consistent with cyclic voltammetry data for analogous complexes .
Data Contradiction and Validation
Q. Q6. How should researchers address discrepancies in reported stability constants for chromium-azo complexes?
Methodological Answer:
- Standardized Protocols : Replicate studies using identical conditions (ionic strength: 0.1 M NaCl, 25°C). For example, reports log β values ~12.5 for disodium analogs, while suggests ~14.2 for trisodium complexes.
- Potentiometric Titration : Use a GLpKa instrument to measure protonation equilibria. Fit data with HyperQuad to refine stability constants .
- Cross-Validation : Compare with UV-Vis titration (e.g., absorbance shifts at 480 nm during Cr³⁺ addition) to confirm consistency .
Application-Oriented Research
Q. Q7. What methodologies enable the use of this compound as a redox-active probe in biological systems?
Methodological Answer:
- Cellular Uptake : Label the complex with ⁵¹Cr and track accumulation in HeLa cells via gamma counting. Sulfonate groups may reduce membrane permeability, requiring liposomal encapsulation .
- Redox Imaging : Employ fluorescence lifetime imaging (FLIM) to monitor Cr(III)→Cr(II) reduction in hypoxic environments, leveraging the complex’s redox-sensitive emission at 600–650 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
